Cas no 1504062-62-7 (methyl 4-amino-5-bromopyrimidine-2-carboxylate)

Methyl 4-amino-5-bromopyrimidine-2-carboxylate is a brominated pyrimidine derivative with a reactive carboxylate ester and an amino group, making it a versatile intermediate in organic synthesis and pharmaceutical development. Its structure allows for further functionalization, particularly in nucleophilic substitution or cross-coupling reactions, facilitating the construction of complex heterocyclic systems. The bromine substituent enhances reactivity in metal-catalyzed transformations, while the ester group offers flexibility for hydrolysis or transesterification. This compound is particularly valuable in medicinal chemistry for the synthesis of targeted bioactive molecules, including kinase inhibitors and antiviral agents. Its stability under standard conditions ensures reliable handling and storage.
methyl 4-amino-5-bromopyrimidine-2-carboxylate structure
1504062-62-7 structure
Product Name:methyl 4-amino-5-bromopyrimidine-2-carboxylate
CAS No:1504062-62-7
MF:C6H6BrN3O2
MW:232.034739971161
CID:4602745
PubChem ID:66301622
Update Time:2025-08-04

methyl 4-amino-5-bromopyrimidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-amino-5-bromopyrimidine-2-carboxylate
    • 2-Pyrimidinecarboxylic acid, 4-amino-5-bromo-, methyl ester
    • Inchi: 1S/C6H6BrN3O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3,(H2,8,9,10)
    • InChI Key: QFPMDKUCSXAQLF-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)=NC=C(Br)C(N)=N1

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methyl 4-amino-5-bromopyrimidine-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1504062-62-7)methyl 4-amino-5-bromopyrimidine-2-carboxylate
Order Number:A1233031
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:06
Price ($):2109
Email:sales@amadischem.com

Additional information on methyl 4-amino-5-bromopyrimidine-2-carboxylate

Methyl 4-Amino-5-Bromopyrimidine-2-Carboxylate: A Comprehensive Overview

Methyl 4-amino-5-bromopyrimidine-2-carboxylate, identified by the CAS number 1504062-62-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of methyl 4-amino-5-bromopyrimidine-2-carboxylate consists of a pyrimidine ring substituted with an amino group at position 4, a bromine atom at position 5, and a methyl ester group at position 2. These substituents contribute to the compound's unique chemical properties and biological functions.

Recent studies have highlighted the potential of methyl 4-amino-5-bromopyrimidine-2-carboxylate as a promising candidate in the development of novel therapeutic agents. Researchers have explored its role in inhibiting specific enzymes and proteins associated with various diseases, including cancer and inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This finding underscores its potential as an anticancer agent.

In addition to its enzymatic inhibition properties, methyl 4-amino-5-bromopyrimidine-2-carboxylate has also been investigated for its ability to modulate cellular signaling pathways. A research team from the University of California reported that this compound can effectively suppress the NF-kB pathway, a critical mediator of inflammation and immune responses. This discovery opens new avenues for its application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of methyl 4-amino-5-bromopyrimidine-2-carboxylate involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the preparation of the pyrimidine ring, substitution reactions to introduce the amino and bromine groups, and esterification to form the methyl ester. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.

From an analytical standpoint, the characterization of methyl 4-amino-5-bromopyrimidine-2-carboxylate has been carried out using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into its molecular structure, purity, and stability. For example, NMR analysis confirms the presence of specific proton environments corresponding to the amino, bromine, and ester groups, while X-ray crystallography reveals its three-dimensional molecular arrangement.

The pharmacokinetic properties of methyl 4-amino-5-bromopyrimidine-2-carboxylate have also been extensively studied to evaluate its suitability as a drug candidate. Preclinical studies in animal models indicate that this compound exhibits moderate bioavailability and favorable pharmacokinetic profiles. However, further research is required to optimize its solubility and absorption characteristics for potential clinical use.

In conclusion, methyl 4-amino-5-bromopyrimidine-2-carboxylate represents a valuable addition to the portfolio of pyrimidine derivatives with significant therapeutic potential. Its unique chemical structure, combined with promising biological activities, positions it as a compelling candidate for further exploration in drug development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in advancing medical science.

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Amadis Chemical Company Limited
(CAS:1504062-62-7)methyl 4-amino-5-bromopyrimidine-2-carboxylate
A1233031
Purity:99%
Quantity:1g
Price ($):2109
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